(5S)-5-(4-tert-Butylphenyl)oxolan-2-one
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Overview
Description
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.292 g/mol It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(4-tert-Butylphenyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a suitable oxolane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: The tert-butylphenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with different functional groups, while reduction can produce various stereoisomers.
Scientific Research Applications
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-5-(4-tert-Butylphenyl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The oxolane ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-(4-tert-Butylphenyl)oxolan-2-one: A stereoisomer with different spatial arrangement.
4-tert-Butylphenyl oxirane: A related compound with an oxirane ring instead of an oxolane ring.
4-tert-Butylphenyl tetrahydrofuran: A similar compound with a tetrahydrofuran ring.
Uniqueness
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one is unique due to its specific stereochemistry and the presence of the tert-butylphenyl group
Properties
CAS No. |
918831-60-4 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(5S)-5-(4-tert-butylphenyl)oxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(15)16-12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
UJTJBPVHZHQZTL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC(=O)O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCC(=O)O2 |
Origin of Product |
United States |
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